AIM-100 (also written as AIM 100 or AIM-100) is a cell-permeable, small molecule inhibitor of the non-receptor tyrosine kinase Ack1 (Activated Cdc42-associated kinase 1), also known as TNK2 (Tyrosine kinase non-receptor 2). [, , , , , , , ] AIM-100 exhibits anti-cancer properties in several cancer types, including prostate, breast, pancreatic, and lung cancers. [, , , , ] It also shows potential in treating inflammatory and autoimmune diseases by inhibiting the activation of Toll-like receptor (TLR) signaling pathways. [] Furthermore, studies suggest a role for AIM-100 in modulating dopamine transporter activity and potentially offering neuroprotection in Parkinson's disease models. [, ]
AIM-100 is classified as a tyrosine kinase inhibitor. It is known for its ability to inhibit the phosphorylation activity of Ack1, which is implicated in various cancer pathways. The compound has a reported IC50 value of 24 nM, indicating its potency in inhibiting Ack1 activity. This classification places AIM-100 within the broader category of anticancer agents that target specific signaling pathways involved in tumor progression and metastasis .
The synthesis of AIM-100 involves a multi-step process starting from commercially available precursors. The following key steps outline the synthesis:
These steps yield AIM-100 with high purity and yield percentages reported at various stages .
The molecular structure of AIM-100 can be characterized by the following features:
AIM-100 primarily participates in biochemical reactions involving the inhibition of Ack1 phosphorylation. The compound mimics ATP, thereby competitively inhibiting the kinase activity of Ack1. This inhibition leads to:
The detailed reaction mechanisms involve binding interactions that stabilize the inhibitor within the active site of Ack1, preventing substrate phosphorylation .
The mechanism of action for AIM-100 revolves around its role as an Ack1 inhibitor:
Studies have shown that AIM-100 effectively inhibits ligand-independent activation of androgen receptors in prostate cancer models, suggesting its potential as a therapeutic agent .
The primary applications of AIM-100 include:
Given its specificity and potency, AIM-100 represents a promising candidate for further development within oncology therapeutics .
Ack1 (Activated Cdc42-associated kinase 1), encoded by the TNK2 gene on chromosome 3q29, is a non-receptor tyrosine kinase that functions as a critical signaling node in cancer progression. Structurally, Ack1 comprises multiple domains, including a sterile alpha motif (SAM), kinase domain, SH3 domain, and Cdc42-binding domain (CRIB), which collectively enable interactions with diverse oncogenic partners [4]. In normal physiology, Ack1 activation occurs transiently via growth factor receptors (e.g., EGFR, HER2, insulin receptor). However, cancer cells exploit multiple mechanisms to aberrantly activate Ack1, including:
Once activated, Ack1 phosphorylates key substrates to drive oncogenesis:
Table 1: Ack1 Anomalies and Effectors in Human Cancers
Cancer Type | Ack1 Anomaly | Key Effectors | Clinical Impact |
---|---|---|---|
Prostate | Gene amplification, Activation | AR, AKT, ATM | Castration resistance, Poor prognosis |
Lung adenocarcinoma | Gene amplification, Mutations | AKT | Metastasis, Reduced survival |
Breast | Hyperactivation | AKT | Therapy resistance |
Ovarian | R99Q/E346K mutations | AKT | Aggressive progression |
Pancreatic | Hyperactivation | AKT | Enhanced cell survival |
The limitations of conventional androgen deprivation therapy (ADT) in prostate cancer—particularly the emergence of CRPC driven by ligand-independent AR activation—highlighted the need for Ack1-targeted agents. Existing antiandrogens (e.g., bicalutamide) fail to inhibit Tyr267-phosphorylated AR, which evades classical androgen-blocking mechanisms [1] [4]. AIM-100 (chemical name: 5,6-Diphenyl-N-[[(2S)-tetrahydro-2-furanyl]methyl]furo[2,3-d]pyrimidin-4-amine) was developed to address this gap through:
Table 2: Kinase Selectivity Profile of AIM-100
Kinase | IC₅₀ (nM) | Kinase | IC₅₀ (nM) |
---|---|---|---|
Ack1 (TNK2) | 21.58–24 | ABL1 | >2,500 |
Lck | 120 | BTK | >2,500 |
PI3Kα | >10,000 | AKT1 | >10,000 |
Table 3: Cellular Responses to AIM-100 in Cancer Models
Cell Line | Cancer Type | AIM-100 Concentration | Effect |
---|---|---|---|
LNCaP | Prostate | 4 μM, 72 h | G0/G1 arrest, 70% growth inhibition |
Panc-1 | Pancreatic | 10 μM, 48 h | Apoptosis induction |
A549 | Lung | 20 μM, 72 h | 80% colony formation suppression |
MCF-7 | Breast | 7 μM, 72 h | 50% growth inhibition |
AIM-100 thus represents a pioneering proof-of-concept inhibitor that validates Ack1 as a therapeutic target, particularly for malignancies driven by tyrosine kinase-dependent therapy resistance [1] [4] [7]. Its limitations (e.g., moderate cellular potency compared to newer inhibitors like XMD8-87 [6]) have spurred further optimization of Ack1-targeted agents.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7